Head-to-Head Comparison: N-Cyclopropylmethyl vs. N-Methyl PCPMA at 5-HT2C Receptor
In a direct head-to-head comparison within the same 5-HT2C calcium flux assay, the N-cyclopropylmethyl-substituted PCPMA derivative (compound 17) exhibited no measurable agonist activity (EC50 > 300 nM), in stark contrast to the N-methyl analog (+)-15a, which demonstrated potent agonism with an EC50 of 23 nM [1]. This represents a >13-fold loss in potency solely attributable to the replacement of a methyl with a cyclopropylmethyl group on the secondary amine [1].
| Evidence Dimension | 5-HT2C receptor agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 > 300 nM (N-cyclopropylmethyl PCPMA derivative, compound 17) |
| Comparator Or Baseline | EC50 = 23 nM (N-methyl PCPMA derivative, compound (+)-15a) |
| Quantified Difference | >13-fold reduction in potency |
| Conditions | Recombinant human 5-HT2C receptor expressed in HEK-293 cells; FLIPR calcium flux assay; n=3 |
Why This Matters
This dramatic potency shift underscores the critical role of the N-cyclopropylmethyl group in modulating receptor interaction, establishing CAS 356539-54-3 as an essential control or starting point for SAR studies where attenuated 5-HT2C activity is desired.
- [1] Cheng J, Kozikowski AP, et al. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. J Med Chem. 2017;60(14):6273–6288. View Source
